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molecular formula C10H8INO B8457893 3-iodo-2-Quinolinemethanol

3-iodo-2-Quinolinemethanol

Cat. No. B8457893
M. Wt: 285.08 g/mol
InChI Key: GXRJXKQNVLHNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910592B2

Procedure details

A solution of diisobutyl aluminum hydride in toluene (1M, 652 μL, 0.652 mmol) was added to a stirred solution of a 3:1 mixture of ethyl 3-iodoquinoline-2-carboxylate and 3-methylbutyl 3-iodoquinoline-2-carboxylate (100 mg, 0.297 mmol) in dry THF (3 mL) at 0° C. under N2. The reaction was stirred for 4 h at 0° C. The reaction was quenched with saturated NH4Cl (5 mL) and water (5 mL) and extracted with EtOAc (3×20 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. Sodium borohydride was added to a stirred solution of the crude product in EtOH (3 mL) and the reaction was stirred at room temperature for 20 min. The reaction was diluted with water (10 mL) and extracted with EtOAc (3×20 mL). The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 0-50% EtOAc in hexanes gradient) to afford (3-iodoquinolin-2-yl)methanol, as a colorless solid. Rf=0.88 (50% EtOAc/hexanes). LCMS calc.=286.0; found=286.0 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 8.56 (s, 1H); 8.03 (d, J=8.4 Hz, 1H); 7.74-7.71 (m, 1H); 7.70 (d, J=8.1 Hz, 1H); 7.54 (t, J=7.1 Hz, 1H); 4.90 (br s, 1H); 4.78 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
652 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methylbutyl 3-iodoquinoline-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[I:18][C:19]1[C:20]([C:29](OCC)=[O:30])=[N:21][C:22]2[C:27]([CH:28]=1)=[CH:26][CH:25]=[CH:24][CH:23]=2.IC1C(C(OCCC(C)C)=O)=NC2C(C=1)=CC=CC=2.[BH4-].[Na+]>C1COCC1.CCO.O>[I:18][C:19]1[C:20]([CH2:29][OH:30])=[N:21][C:22]2[C:27]([CH:28]=1)=[CH:26][CH:25]=[CH:24][CH:23]=2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
652 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C(=NC2=CC=CC=C2C1)C(=O)OCC
Name
3-methylbutyl 3-iodoquinoline-2-carboxylate
Quantity
100 mg
Type
reactant
Smiles
IC=1C(=NC2=CC=CC=C2C1)C(=O)OCCC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl (5 mL) and water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 12×160 mm, 0-50% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C(=NC2=CC=CC=C2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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